N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N4O3, with a molecular weight of approximately 420.47 g/mol. The compound features a unique structure that includes a pyrazole ring and a quinazoline moiety, both of which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H24N4O3 |
Molecular Weight | 420.47 g/mol |
LogP | 3.5 |
PSA (Polar Surface Area) | 75.23 Ų |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and quinazoline derivatives exhibit significant anticancer activity. For instance, one study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under discussion has shown promising results in preliminary assays against breast and colon cancer cells.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In vitro studies have reported its effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with IC50 values in the low micromolar range . These findings suggest potential applications in treating parasitic infections.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. Pyrazole derivatives have been recognized for their ability to act as inhibitors of various kinases involved in cancer progression . Additionally, the presence of the quinazoline moiety may enhance its binding affinity to target proteins.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives, including those structurally similar to our compound. Results indicated that while some derivatives exhibited significant cytotoxicity against cancer cells, others maintained selectivity with minimal effects on normal cells .
- Antiparasitic Efficacy : In a comparative study, several compounds were tested against Leishmania species. The compound demonstrated superior activity compared to standard treatments, indicating its potential as a novel therapeutic agent .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, suggesting that modifications to enhance solubility could improve bioavailability for clinical use .
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-22(9-10-27-15-24-19-6-2-1-5-18(19)23(27)30)26-16-11-25-28(12-16)13-17-14-31-20-7-3-4-8-21(20)32-17/h1-8,11-12,15,17H,9-10,13-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECNJVOMSFZZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.